molecular formula C9H17N3O2 B2773495 4-(4-Methylpiperazin-1-yl)-4-oxobutanamide CAS No. 1268083-70-0

4-(4-Methylpiperazin-1-yl)-4-oxobutanamide

Cat. No.: B2773495
CAS No.: 1268083-70-0
M. Wt: 199.254
InChI Key: VCQICGXPMCVNDC-UHFFFAOYSA-N
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Description

4-(4-Methylpiperazin-1-yl)-4-oxobutanamide is a chemical compound that features a piperazine ring substituted with a methyl group and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpiperazin-1-yl)-4-oxobutanamide typically involves the reaction of 4-methylpiperazine with a suitable acylating agent. One common method involves the use of 4-chlorobutyryl chloride as the acylating agent. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the high purity of the final product. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpiperazin-1-yl)-4-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

Scientific Research Applications

4-(4-Methylpiperazin-1-yl)-4-oxobutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Methylpiperazin-1-yl)-4-oxobutanamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylpiperazin-1-yl)methylbenzoic acid
  • 4-(4-Methylpiperazin-1-yl)phenylmethanone
  • 4-(4-Methylpiperazin-1-yl)benzaldehyde

Uniqueness

4-(4-Methylpiperazin-1-yl)-4-oxobutanamide is unique due to its specific structural features, such as the presence of both a piperazine ring and an amide group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

4-(4-methylpiperazin-1-yl)-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2/c1-11-4-6-12(7-5-11)9(14)3-2-8(10)13/h2-7H2,1H3,(H2,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCQICGXPMCVNDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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